![molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5](/img/structure/B595747.png)
4-aminobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
this compound acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PDE-4, this compound increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Pharmacokinetics
It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .
Result of Action
The inhibition of PDE-4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .
Biochemical Analysis
Biochemical Properties
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a backbone component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 4-aminophenol with boric acid or boronic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxaborole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another PDE4 inhibitor used in the treatment of atopic dermatitis.
Tavaborole: Used as an antifungal agent targeting leucyl-tRNA synthetase.
Other Benzoxaboroles: Various derivatives with different functional groups that exhibit unique biological activities.
Uniqueness
Its ability to form reversible covalent bonds with nucleophiles makes it a valuable scaffold for drug development and other scientific research .
Biological Activity
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the benzoxaborole class, which has garnered attention for its diverse biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.
Primary Target : The compound primarily targets phosphodiesterase-4 (PDE-4) .
Mode of Action : It acts as a potent inhibitor of PDE-4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP has significant implications for various cellular processes, particularly in inflammatory responses.
Biochemical Pathways : By inhibiting PDE-4, this compound reduces the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways that are critical in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The compound exhibits a range of biochemical interactions:
- Enzyme Interactions : It interacts with various enzymes and proteins, influencing several metabolic pathways.
- Cellular Effects : Studies have shown that it affects various cell types, including immune cells, by altering cytokine production and promoting anti-inflammatory effects .
Pharmacokinetics
This compound is known to penetrate biological membranes effectively, including skin penetration. Its pharmacokinetic profile suggests suitable absorption and distribution characteristics for therapeutic applications .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating conditions linked to inflammation and infectious diseases:
Case Study 1: Inhibition of Inflammatory Responses
In vitro studies demonstrated that this compound significantly inhibited the transcription of interleukins involved in inflammatory responses. This was evidenced by reduced levels of IL-6 and IL-8 in treated cell cultures compared to controls .
Case Study 2: Antimicrobial Activity
Research into the benzoxaborole class has indicated that structural modifications can enhance antimicrobial activity. For instance, derivatives of this compound have shown efficacy against Leishmania species in preclinical models, with significant reductions in parasite burden observed in hamster models .
Case Study 3: Efficacy in Animal Models
In vivo studies using murine models have shown that varying dosages of the compound lead to different levels of efficacy in reducing inflammation and pathogen load. For example, administration at doses of 50 mg/kg resulted in over 95% reduction in parasite burden in infected tissues .
Dosage Effects
The effects of this compound vary significantly with dosage:
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIWOQDMNIQCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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